5-methyl-1-propyl-1H-pyrazol-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-propyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a hydrazine derivative with a 1,3-diketone, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid (p-TSA) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature control, solvent recovery, and product isolation ensures efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-1-propyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methyl-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the pyrazole ring can interact with receptor sites, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazol-5-amine: Similar structure but differs in the position of the methyl group.
1-Ethyl-1H-pyrazol-3-amine: Similar structure but with an ethyl group instead of a propyl group.
1-Benzyl-1H-pyrazol-3-amine: Contains a benzyl group, making it more hydrophobic compared to 5-methyl-1-propyl-1H-pyrazol-3-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability .
Properties
IUPAC Name |
5-methyl-1-propylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-4-10-6(2)5-7(8)9-10/h5H,3-4H2,1-2H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMWRTXRUDPAQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428337 |
Source
|
Record name | 5-methyl-1-propyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943107-35-5 |
Source
|
Record name | 5-methyl-1-propyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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